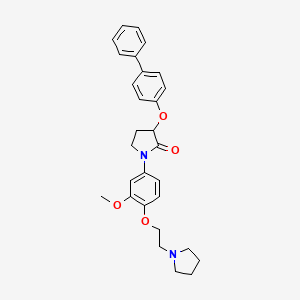![molecular formula C23H24FNO4 B10834039 4-[(4-Fluorophenyl)methoxy]-1-[4-(2-hydroxy-2-methylpropoxy)-3-methylphenyl]pyridin-2-one](/img/structure/B10834039.png)
4-[(4-Fluorophenyl)methoxy]-1-[4-(2-hydroxy-2-methylpropoxy)-3-methylphenyl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25522065-Compound-37 is a small molecule inhibitor of activated protein C. It has been studied for its potential therapeutic applications, particularly in the context of obesity and depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PMID25522065-Compound-37 involves multicomponent reactions, which are efficient and environmentally friendly approaches to the construction of diverse heterocyclic compounds. These reactions often involve the use of 3d-transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) reactions .
Industrial Production Methods
Industrial production of PMID25522065-Compound-37 would likely involve scaling up the multicomponent synthesis methods used in laboratory settings. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
PMID25522065-Compound-37 undergoes various types of chemical reactions, including:
Oxidation: Involves the loss of electrons and an increase in oxidation state.
Reduction: Involves the gain of electrons and a decrease in oxidation state.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of PMID25522065-Compound-37.
Scientific Research Applications
PMID25522065-Compound-37 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying multicomponent reactions and heterocyclic synthesis.
Biology: Investigated for its role in modulating biological pathways, particularly those involving activated protein C.
Medicine: Explored as a potential therapeutic agent for conditions such as obesity and depression.
Industry: Potential applications in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of PMID25522065-Compound-37 involves its interaction with activated protein C. This interaction inhibits the activity of activated protein C, which plays a role in various biological processes, including inflammation and coagulation. The molecular targets and pathways involved include the inhibition of protein C-mediated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PMID25522065-Compound-37 include other small molecule inhibitors of activated protein C, such as:
- PMID25522065-Compound-10
- PMID25522065-Compound-11
- PMID25522065-Compound-12
- PMID25522065-Compound-13
- PMID25522065-Compound-14
Uniqueness
PMID25522065-Compound-37 is unique due to its specific structure and the particular pathways it targets. While other compounds may inhibit activated protein C, PMID25522065-Compound-37 has distinct chemical properties that may offer advantages in terms of potency, selectivity, and pharmacokinetic profile .
Properties
Molecular Formula |
C23H24FNO4 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methoxy]-1-[4-(2-hydroxy-2-methylpropoxy)-3-methylphenyl]pyridin-2-one |
InChI |
InChI=1S/C23H24FNO4/c1-16-12-19(8-9-21(16)29-15-23(2,3)27)25-11-10-20(13-22(25)26)28-14-17-4-6-18(24)7-5-17/h4-13,27H,14-15H2,1-3H3 |
InChI Key |
WCMFUWBVIKILDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC(=CC2=O)OCC3=CC=C(C=C3)F)OCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-8-(1,3-oxazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B10833960.png)
![(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methanone](/img/structure/B10833968.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-[3-[2-methyl-4-(morpholin-4-ylmethyl)phenoxy]azetidin-1-yl]methanone](/img/structure/B10833988.png)
![8-(1,3-oxazol-5-yl)-N-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10833995.png)
![4-[(5-chloropyridin-2-yl)methoxy]-1-[6-[(1S,5R)-1-methyl-5-(methylamino)-3-azabicyclo[3.1.0]hexan-3-yl]pyridin-3-yl]pyridin-2-one](/img/structure/B10833998.png)

![1-[2-[4-[(Dimethylamino)methyl]-2-methylphenyl]-2-oxoethyl]-4-phenylmethoxypyridin-2-one](/img/structure/B10834004.png)
![2-(4-chlorophenyl)-6-(4-(2-hydroxy-2-methylpropoxy)-3-methoxyphenyl)thieno[2,3-d]pyridazin-7(6H)-one](/img/structure/B10834014.png)
![1-[6-[[(1,1-Dioxothian-4-yl)amino]methyl]-3,4-dihydronaphthalen-2-yl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyridin-2-one](/img/structure/B10834015.png)
![4-{[(5-chloro-2-pyridinyl)methyl]oxy}-6'-(1-oxo-2,7-diazaspiro[3.5]nonan-2-yl)-2H-1,3'-bipyridin-2-one](/img/structure/B10834017.png)
![4-[(5-Fluoropyridin-2-yl)methoxy]-1-(9-methyl-9,15-diazatetracyclo[10.2.1.02,10.03,8]pentadeca-2(10),3(8),4,6-tetraen-6-yl)pyridin-2-one](/img/structure/B10834019.png)
![1-(6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indol-8-yl)-4-[6-(trifluoromethyl)pyridazin-3-yl]pyridin-2-one](/img/structure/B10834021.png)
![4-(cyclopropylmethoxy)-N-[2-[[(2-hydroxy-2-methylpropyl)amino]methyl]-1,4-dimethylindol-5-yl]benzamide](/img/structure/B10834027.png)
![6-(4-Chlorophenyl)-3-[3-methoxy-4-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethoxy]phenyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B10834028.png)
